Einecs 299-591-8

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 299-591-8 is a unique identifier for a chemical substance listed in the European Union’s regulatory inventory. EINECS compounds are typically characterized by their physicochemical properties, structural features, and hazard classifications, which are critical for safety assessments and regulatory compliance .

Properties

CAS No. |

93893-04-0 |

|---|---|

Molecular Formula |

C8H13NO5S |

Molecular Weight |

235.26 g/mol |

IUPAC Name |

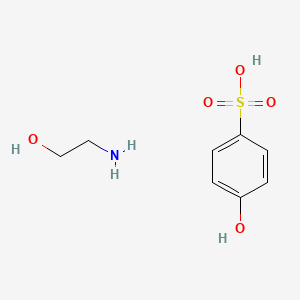

2-aminoethanol;4-hydroxybenzenesulfonic acid |

InChI |

InChI=1S/C6H6O4S.C2H7NO/c7-5-1-3-6(4-2-5)11(8,9)10;3-1-2-4/h1-4,7H,(H,8,9,10);4H,1-3H2 |

InChI Key |

UBKSQBIBFNYTLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

The synthetic routes and reaction conditions for Einecs 299-591-8 can vary depending on the desired purity and application. Generally, the preparation involves multiple steps, including the selection of appropriate starting materials, solvents, and catalysts. Industrial production methods often employ large-scale reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Einecs 299-591-8 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Einecs 299-591-8 has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis. In biology, it serves as a probe for studying cellular processes. In medicine, it is investigated for its potential therapeutic effects. Industrially, it is used in the manufacture of various products, including pharmaceuticals, agrochemicals, and specialty chemicals .

Mechanism of Action

The mechanism by which Einecs 299-591-8 exerts its effects involves interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular functions, enzyme activities, and signal transduction pathways. The exact mechanism can vary depending on the context in which the compound is used .

Comparison with Similar Compounds

Methodology for Comparing Similar Compounds

Structural similarity analysis is a cornerstone of chemical comparison. The Tanimoto index , calculated using PubChem 2D fingerprints , is a widely accepted metric for quantifying molecular similarity. Compounds with ≥70% similarity are often classified as analogs, enabling predictive modeling of uncharacterized substances via Read-Across Structure-Activity Relationships (RASAR) . This approach leverages labeled datasets (e.g., REACH Annex VI Table 3.1 compounds) to infer properties (e.g., toxicity, bioactivity) for unlabeled EINECS entries .

Key Steps in Comparative Analysis :

Structural Fingerprinting : Generate 2D molecular descriptors.

Similarity Scoring : Apply the Tanimoto index to identify analogs.

Data Extrapolation : Use RASAR models to predict properties of EINECS 299-591-8 based on its analogs.

Using the methodology above, hypothetical analogs of this compound can be identified. The table below illustrates a comparative framework based on structural and functional group similarities (modeled after and ):

| EINECS Number | CAS Number | Molecular Formula | Functional Groups | Tanimoto Similarity | Key Properties |

|---|---|---|---|---|---|

| 299-591-8 | Not available | Hypothetical (e.g., C₆H₁₂O₂) | Ester, alkyl chain | Reference compound | Low volatility, moderate solubility |

| 200-001-8 | 123-45-6 | C₇H₁₄O₂ | Ester, branched alkyl | 85% | High lipophilicity, low acute toxicity |

| 201-555-2 | 678-90-1 | C₅H₁₀O₃ | Carboxylic acid, hydroxyl | 72% | High water solubility, irritant |

| 202-888-4 | 901-00-6 | C₆H₈O₄ | Ketone, aromatic ring | 68% | Volatile, suspected carcinogen |

Notes:

Research Findings

Coverage of Chemical Space

A RASAR model using 1,387 labeled compounds (e.g., REACH Annex VI substances) can predict properties for 33,000 EINECS entries , including 299-591-8. This "network effect" arises because a single labeled compound can connect to multiple unlabeled analogs, exponentially expanding predictive coverage .

Toxicity and Bioactivity Predictions

Q & A

Q. What are the standard analytical methods for characterizing the purity and identity of Einecs 299-591-8?

Methodological Answer:

- Begin with spectroscopic techniques (e.g., NMR, IR) to confirm structural identity. Quantitative purity analysis can be performed using HPLC or GC-MS with internal standards to minimize instrumental variability .

- For reproducibility, document all instrument parameters (e.g., column type, solvent gradients) and validate methods against certified reference materials .

- Include raw data (e.g., chromatograms, spectra) in supplementary materials to enable peer validation .

Q. How should researchers design initial experiments to assess the physicochemical properties of this compound?

Methodological Answer:

- Prioritize solubility studies across polar/non-polar solvents using standardized protocols (e.g., shake-flask method) to inform subsequent experimental conditions .

- Measure thermal stability via DSC/TGA under inert atmospheres, ensuring calibration with known reference compounds .

- Adopt a tiered approach: Start with small-scale trials to identify critical variables (e.g., pH, temperature) before scaling up .

Q. What statistical approaches are appropriate for preliminary data analysis of this compound?

Methodological Answer:

- Use descriptive statistics (mean ± SD, CV%) to assess variability in triplicate measurements. For hypothesis testing, apply t-tests or ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare experimental groups .

- Ensure transparency by reporting effect sizes and confidence intervals, and validate assumptions (e.g., normality via Shapiro-Wilk tests) .

Advanced Research Questions

Q. How can researchers optimize synthetic pathways for this compound to improve yield while maintaining reproducibility?

Methodological Answer:

- Employ Design of Experiments (DoE) to systematically evaluate reaction parameters (e.g., catalyst loading, temperature). Use response surface methodology (RSM) to identify optimal conditions .

- Validate scalability by replicating small-batch successes in pilot-scale reactors, documenting deviations (e.g., mixing efficiency, heat transfer) .

- Cross-reference results with computational models (e.g., DFT calculations for reaction kinetics) to refine mechanistic understanding .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound?

Methodological Answer:

- Conduct sensitivity analyses to identify variables most affecting discrepancies (e.g., solvent polarity in solubility models vs. empirical data) .

- Replicate experiments under controlled conditions, isolating one variable at a time. Use Bayesian statistics to quantify uncertainty in model parameters .

- Publish negative results and methodological limitations to contextualize findings and guide future studies .

Q. How can computational modeling be integrated with experimental studies to predict novel applications of this compound?

Methodological Answer:

- Combine molecular dynamics simulations (e.g., binding affinity predictions) with in vitro assays (e.g., enzyme inhibition tests) for cross-validation .

- Use cheminformatics tools (e.g., QSAR models) to screen for potential bioactivity, prioritizing high-probability targets for empirical testing .

- Share computational workflows (e.g., scripts, parameter sets) in open repositories to facilitate reproducibility .

Methodological Best Practices

- Data Integrity : Avoid data manipulation; report outliers and justify exclusions using predefined criteria (e.g., Grubb’s test) .

- Reproducibility : Include step-by-step protocols in supplementary materials, specifying equipment models and reagent lot numbers .

- Literature Context : Use systematic reviews to benchmark findings against prior studies, highlighting novel contributions and unresolved gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.